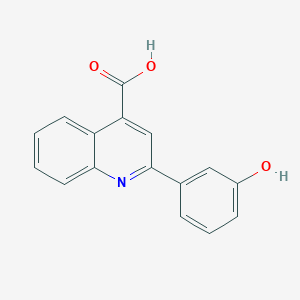

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid

Description

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at the meta position of the phenyl ring attached to the quinoline core. This compound has garnered attention due to its structural versatility and biological activity. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often associated with antimicrobial, antitubercular, and enzyme inhibitory properties .

Synthesis: The compound is typically synthesized via the Doebner reaction, involving condensation of aniline derivatives with aldehydes and pyruvic acid under acidic conditions . Alternative methods, such as the Pfitzinger reaction using isatin derivatives, are also employed for related analogs .

Biological Relevance: Evidence highlights its role as a selective inhibitor of aldo-keto reductases AKR1C1 and AKR1C3, with moderate inhibitory activity (e.g., 57% inhibition of AKR1C3 at 400 µM) .

Properties

IUPAC Name |

2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)17-15/h1-9,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECNLFVATDBRIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with substituted acetophenone in the presence of a base. This reaction typically requires reflux conditions and a suitable solvent such as ethanol or acetic acid .

Another method involves the cyclization of aniline derivatives with pyruvic acid and benzaldehyde in the presence of a catalyst. This reaction is carried out under reflux conditions in water, often using rare-earth metal catalysts .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions:

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Example : Methyl ester formation at 60–70°C (yield: 78–85%) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Quinoline-4-COOH | CH₃OH/H₂SO₄ | Quinoline-4-COOCH₃ | 82% |

Acetylation

The 3-hydroxyphenyl group is acetylated under reflux with acetic anhydride:

Amide Formation

The carboxylic acid reacts with amines via activation to acid chloride:

Comparative Reactivity with Analogues

The hydroxyl and carboxyl groups enable distinct reactivity compared to related compounds:

Stability and Reaction Challenges

Scientific Research Applications

Antibacterial Properties

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial activity. A study synthesized several derivatives, including 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid, and evaluated their effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

- The compound showed varying degrees of antibacterial activity, with some derivatives demonstrating stronger inhibition than standard antibiotics like ampicillin and gentamycin.

- Among the synthesized compounds, specific modifications to the side chains enhanced antibacterial efficacy, particularly against E. coli and S. aureus .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| This compound | 64 | 128 |

| Standard Antibiotic (Ampicillin) | 32 | 64 |

| Standard Antibiotic (Gentamycin) | 16 | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study focused on the development of histone deacetylase (HDAC) inhibitors, where this compound was used as a structural component in synthesizing new HDAC inhibitors.

Key Findings:

- The lead compound exhibited selective inhibition of HDAC3, which is crucial in cancer progression.

- Mechanistic studies revealed that treatment with this compound induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Anticancer Activity of HDAC Inhibitors

| Compound | Selectivity for HDAC3 | Induces Apoptosis | Cell Cycle Arrest |

|---|---|---|---|

| D28 (with this compound) | High | Yes | G2/M Phase |

| D29 (analog without hydroxamic acid) | Moderate | No | None |

Antioxidant Activity

Antioxidant properties have also been attributed to derivatives of quinoline-4-carboxylic acids. In a study evaluating the antioxidant capacity using the ABTS assay method, several compounds were synthesized, including those based on this compound.

Key Findings:

- Some derivatives exhibited strong antioxidant activity, while others showed moderate effects.

- The presence of hydroxyl groups significantly influenced the antioxidant potential .

Table 3: Antioxidant Activity of Quinoline Derivatives

| Compound | ABTS Assay Result (IC50 μM) |

|---|---|

| This compound | 25 |

| Control (Ascorbic Acid) | 15 |

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on substituent patterns. Below is a comparative analysis:

Pharmacological Activities

Antibacterial Activity

- This compound: Limited direct antibacterial data, but structural analogs (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) show MIC values of 64–128 µg/mL against Staphylococcus aureus and Escherichia coli .

- 2-(4-Bromophenyl)quinoline-4-carboxylic acid: Exhibits enhanced activity against Gram-negative bacteria due to halogen-induced polarity .

- 5a4 (2-(2-nitrophenyl) derivative) : MIC = 64 µg/mL against S. aureus; low cytotoxicity in MTT assays .

Antitubercular Activity

- 6-Isopropyl-2-(phenanthren-3-yl)quinoline-4-carboxylic acid (7m): Inhibits Mycobacterium tuberculosis DNA gyrase, with activity comparable to fluoroquinolones .

Enzyme Inhibition

- This compound: Selective for AKR1C isoforms (57% inhibition of AKR1C3) .

- 2-(3-Methylpyrazol-1-yl)quinoline-4-carboxylic acid: Increased AKR1C2 inhibition (72%) but reduced selectivity .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents enhance antibacterial activity by increasing membrane permeability .

- Hydrogen Bond Donors: The 3-hydroxyphenyl group improves enzyme binding but may reduce bioavailability due to polarity .

- Bulky Substituents : Phenanthrenyl or naphthalenyl groups at C2 improve antitubercular activity by targeting hydrophobic pockets in DNA gyrase .

Key Research Findings

Antibacterial Superiority : Nitro-substituted derivatives (e.g., 5a4) outperform hydroxyl- or ethoxy-substituted analogs against Gram-positive bacteria .

Enzyme Selectivity : 3-Hydroxyphenyl substitution provides isoform-specific inhibition of AKR1C3, a target in hormone-dependent cancers .

Sensing Applications: Boronophenyl analogs exhibit aggregation-induced emission (AIE), enabling use as fluorescent sensors for carbohydrates .

Biological Activity

2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and data tables.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. For instance, compounds related to this compound were evaluated against several bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated varying degrees of effectiveness compared to standard antibiotics like ampicillin and gentamicin.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|---|

| This compound | S. aureus | 15 | Ampicillin |

| E. coli | 12 | Gentamicin | |

| P. aeruginosa | 10 | - |

The structural modifications in these compounds were linked to increased antibacterial activity, suggesting that further optimization could enhance their efficacy against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives has also been extensively studied. Research indicates that these compounds can significantly reduce inflammation in macrophages induced by lipopolysaccharide (LPS). For example, in a study evaluating the effects on RAW264.7 mouse macrophages, it was found that certain quinoline derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without associated cytotoxicity .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. Notably, it has shown selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism is believed to involve chelation with divalent metals, enhancing the compound's ability to inhibit tumor growth.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15 | Induction of apoptosis |

| HeLa | 20 | Metal chelation |

| SW480 | 18 | Cell cycle arrest at G2/M phase |

In a comparative study, the compound exhibited better antiproliferative activity than established chemotherapeutic agents like cisplatin .

Case Studies

- Case Study on Antibacterial Efficacy : A series of synthesized quinoline derivatives were tested for their antibacterial activity using the agar diffusion method. The study found that modifications at the phenyl position significantly enhanced activity against MRSA strains .

- Case Study on Anti-inflammatory Effects : In vitro experiments demonstrated that certain quinoline derivatives reduced LPS-induced inflammation in macrophages more effectively than indomethacin, suggesting a promising alternative for treating inflammatory conditions .

- Case Study on Anticancer Properties : A specific derivative was shown to inhibit HDAC activity in cancer cells, leading to increased apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Hydroxyphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for high yield?

Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically involves:

- Doebner reaction : Utilizes aniline derivatives, aldehydes (e.g., 3-hydroxybenzaldehyde), and α-keto acids (e.g., pyruvic acid) in ethanol under reflux, catalyzed by trifluoroacetic acid . Microwave-assisted conditions can enhance reaction efficiency and reduce time .

- Pfitzinger reaction : Involves isatin derivatives and α-methyl ketones in aqueous ethanol, producing intermediates that undergo cyclization .

- Acid chloride coupling : Conversion of the carboxylic acid to its chloride (using SOCl₂) followed by amidation with amines, as demonstrated in structurally similar compounds (e.g., 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives) .

Optimization strategies : - Monitor reaction progress via TLC and use flash column chromatography (e.g., 20% ethyl acetate/petroleum ether) for purification .

- Adjust stoichiometry (e.g., 1.5 eq. amine for amidation) and temperature (e.g., 0°C to room temperature for controlled coupling) .

Basic: What analytical techniques are critical for verifying the structural and chemical purity of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and aromatic conjugation patterns .

- UV-Vis and fluorescence spectroscopy : Assess π-conjugation effects (e.g., λₐbₛ ~270–320 nm) and fluorescent properties for sensor applications .

- HPLC : Validate purity (>95%) using reverse-phase columns and mobile phases like acetonitrile/water .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for carboxylic acid) .

- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for halogenated analogs .

Advanced: How do substituents on the phenyl ring (e.g., hydroxyl vs. methoxy) influence the electronic properties and biological activity of quinoline-4-carboxylic acid derivatives?

Answer:

- Electron-donating groups (e.g., -OH) : Enhance fluorescence intensity by extending conjugation, as seen in 2-(4-boronophenyl)quinoline-4-carboxylic acid derivatives .

- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity, improving binding to biological targets (e.g., enzymes or metal ions) .

- Biological activity : Hydroxyl groups facilitate hydrogen bonding in cadmium complexes, enhancing antimicrobial or anticancer properties .

Methodological validation : - Perform DFT calculations to map electron density.

- Compare IC₅₀ values in bioassays (e.g., antimicrobial studies) across substituted analogs .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinoline-4-carboxylic acid derivatives?

Answer:

Contradictions may arise from:

- Varied assay conditions (e.g., pH, solvent, cell lines).

- Structural nuances (e.g., stereochemistry or substituent positioning).

Strategies : - Standardize protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent systems (e.g., DMSO concentration ≤0.1%) .

- Molecular docking : Compare binding affinities to target proteins (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock .

- Meta-analysis : Cross-reference data from X-ray crystallography (e.g., active site interactions in 4-(adamantan-1-yl)quinoline derivatives) .

Advanced: What role does X-ray crystallography play in elucidating the molecular conformation of quinoline-4-carboxylic acid derivatives, and how does this inform drug design?

Answer:

- Structural insights : Crystallography reveals planar quinoline cores and substituent orientations (e.g., dihedral angles between phenyl and quinoline rings) .

- Drug design : Conformational data predict binding modes. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibits a 12.0 data-to-parameter ratio in crystallographic studies, enabling precise modeling of protein-ligand interactions .

Methodology : - Grow single crystals via slow evaporation (e.g., DMF/water mixtures).

- Refine structures using software like SHELXL, reporting R factors (<0.05) for accuracy .

Advanced: How can the fluorescent properties of this compound be leveraged in sensor design?

Answer:

- Sensor mechanism : The extended π-system enables fluorescence quenching or enhancement upon binding to analytes (e.g., metal ions or catechols) .

- Dual recognition sites : Incorporate boronic acid groups (as in 2-(4-boronophenyl) analogs) for selective detection of diols (e.g., dopamine) .

Experimental design : - Use Shimadzu RF5301PC spectrofluorometer with λₑₓ = 320 nm and λₑₘ = 450 nm .

- Compare Stern-Volmer plots to quantify quenching efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.